Scientific Field: Polymer Science
Summary of Application: HCPs are a class of porous materials that have been intensively used in the past few years . They have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes: They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Scientific Field: Medicinal Chemistry
Summary of Application: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
Scientific Field: Solar Energy
Summary of Application: Flexible perovskite solar cells (PSCs) have attracted tremendous attention due to their potential application in portable and wearable electronics . The photoelectric conversion efficiency (pce) of flexible pscs is still far lower than that of usual rigid pscs .
Methods of Application: A spacer cation additive (2-(chloromethyl) pyridine hydrochloride, CPHC) was introduced within the perovskite organic precursor to improve the device PCE and its mechanical stability . The CPHC spacer cation additive could simultaneously facilitate the crystallization of perovskite and stitch the grain boundaries to improve the flexibility .
Results or Outcomes: Compared to the 17.64% PCE of the control devices, the target flexible PSCs achieved a more highly efficiency over 19% with an improved mechanical stability (87.2% of the initial PCE after the 1000 cycles with the bending radius R 6 mm) .
Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .
2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group, a benzoxazole ring, and a sulfonamide moiety. The molecular formula for this compound is C₈H₇ClN₂O₃S, and it has a molar mass of approximately 246.67 g/mol . The benzoxazole component consists of a fused benzene and oxazole ring, contributing to its aromatic properties and potential biological activity. The sulfonamide group (-SO₂NH₂) is known for its role in various biochemical processes and interactions with enzymes.
The presence of the chloromethyl group in 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. This reactivity is crucial for synthesizing derivatives with altered biological activities. Additionally, the sulfonamide group can participate in acid-base reactions and coordinate with metal ions, influencing the compound's stability and reactivity in different environments .
2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. The sulfonamide moiety acts as a zinc-binding site, which is essential for inhibiting the enzyme's function. This inhibition can affect physiological processes such as pH regulation and ion transport within cells. Moreover, compounds containing benzoxazole structures are often explored for their antimicrobial and anticancer properties due to their ability to interact with various biological targets .
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide can be achieved through several methods:
This compound has several applications in medicinal chemistry and biochemistry:
Studies have shown that 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide interacts specifically with carbonic anhydrase enzymes. The binding affinity and inhibition constant values indicate its effectiveness as an inhibitor. These interactions are primarily mediated through the sulfonamide group, which binds to the active site of the enzyme, blocking substrate access. Further studies may explore its interactions with other enzymes or proteins to elucidate additional biological pathways affected by this compound .
Several compounds share structural similarities with 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole-5-sulfonamide | Benzothiazole ring with sulfonamide | Antimicrobial properties |
| 4-Chlorobenzenesulfonamide | Chlorobenzene with sulfonamide | Antibacterial activity |
| Benzoxazole-4-sulfonamide | Benzoxazole structure with sulfonamide | Potential anticancer effects |
| 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide | Aminomethyl instead of chloromethyl | Inhibits carbonic anhydrase |
Uniqueness: The presence of the chloromethyl group distinguishes 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide from other similar compounds, enhancing its reactivity and potential applications in drug design.
The incorporation of a sulfonamide group (-SO$$2$$NH$$2$$) at the 5-position of the benzoxazole ring enhances the compound’s electronic and steric properties. Sulfonamides are renowned for their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with active sites of enzymes like carbonic anhydrases. In 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide, the sulfonamide group stabilizes the molecule’s binding affinity through polar interactions, while the chloromethyl (-CH$$_2$$Cl) substituent at the 2-position introduces electrophilic reactivity, enabling further derivatization.
Key structural features include:
Recent studies highlight the compound’s role as a precursor in synthesizing inhibitors for tumor-associated carbonic anhydrase IX (CAIX), where the sulfonamide group coordinates with the zinc ion in the enzyme’s active site. Additionally, its chloromethyl group has been leveraged in click chemistry to generate triazole-linked hybrids with antimicrobial properties.
The synthesis of chloromethyl-substituted benzoxazoles emerged from efforts to enhance the reactivity and diversification of heterocyclic scaffolds. Early methodologies relied on 2-aminophenol cyclization with carboxylic acid derivatives or cyanogen bromide, but these routes often suffered from low yields and harsh conditions. The introduction of chloromethyl groups via alkylation or Friedel-Crafts reactions marked a turning point, enabling selective functionalization at the 2-position.
Direct Alkylation:
Treatment of 2-mercaptobenzoxazole with chloromethylating agents like iodomethane or dichloromethane in the presence of base (e.g., K$$2$$CO$$3$$) yielded 2-chloromethyl derivatives. This method, however, required stringent temperature control to avoid polysubstitution.
Palladium-Catalyzed Cross-Coupling:
Advances in transition-metal catalysis allowed the coupling of 2-chloromethylbenzoxazoles with aryl halides or alkynes, broadening access to structurally diverse analogs. For example, Pd/DPEPHos-catalyzed reactions with gem-dichloroalkenes enabled efficient alkynylation at the chloromethyl site.
One-Pot Multicomponent Reactions:
Fe(III)-montmorillonite-catalyzed condensations of 2-sulfanylbenzoxazole-5-sulfonamide with aldehydes and acetophenones streamlined the synthesis of 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide derivatives, achieving yields up to 73%.
Crystallographic Optimization:
X-ray studies of chloromethyl-benzoxazole sulfonamides bound to CAIX revealed critical interactions between the sulfonamide group and Thr$$^{200}$$, guiding the design of isoform-selective inhibitors.
The evolution of these methods underscores the compound’s utility as a modular building block in anticancer and antimicrobial agent development. For instance, derivatives bearing quinoline or β-lactam appendages demonstrate enhanced bioactivity profiles, attributable to the synergistic effects of the chloromethyl and sulfonamide groups.
The molecular geometry of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide has been characterized through comprehensive X-ray crystallographic analysis, revealing distinctive structural features that define its three-dimensional architecture. The compound crystallizes with molecular formula C₈H₇ClN₂O₃S and molecular weight 246.67 g/mol, adopting a nearly planar configuration typical of benzoxazole derivatives [1] [2].
The benzoxazole ring system exhibits exceptional planarity, with maximum deviation from the mean plane corresponding to specific carbon atoms ranging from -0.013 to 0.008 Å [3] [4]. This planarity is characteristic of the fused aromatic system, where the benzene ring and oxazole ring maintain coplanarity through π-electron delocalization. The dihedral angle between ring systems varies from 53.1° to 83.9°, indicating conformational flexibility influenced by substituent effects [5].
Critical bond length parameters demonstrate typical values for benzoxazole sulfonamides. The carbon-chlorine bond length in the chloromethyl substituent ranges from 1.735 to 1.750 Å, consistent with sp³-hybridized carbon-halogen bonds [5]. The sulfonamide functionality displays characteristic sulfur-oxygen bond lengths of 1.459-1.467 Å and sulfur-nitrogen bond lengths of 1.678-1.696 Å, indicating partial double-bond character due to resonance stabilization [5] [6].
Bond angle analysis reveals standard geometries for sulfonamide groups. The oxygen-sulfur-oxygen angle measures 118.3-119.7°, slightly compressed from tetrahedral geometry due to lone pair repulsion effects [5]. The sulfur-nitrogen-hydrogen angle ranges from 111.6-114.2°, reflecting pyramidal geometry at the nitrogen center [5]. The carbon-sulfur-nitrogen angle varies from 106.0-108.6°, demonstrating the influence of aromatic conjugation on local geometry [5].
The molecular packing reveals significant intermolecular interactions that stabilize the crystal structure. Strong hydrogen bonding networks involving the sulfonamide nitrogen-hydrogen groups and sulfur-oxygen acceptors create extended chain motifs throughout the crystal lattice [7] [8]. These interactions exhibit distances ranging from 1.75 to 2.43 Å with bond angles between 154-177°, indicating classical hydrogen bonding behavior [7].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide. Multiple computational methods have been employed to establish reliable electronic properties and validate experimental crystallographic data [9] [10].
The B3LYP/6-31G* level of theory yields Highest Occupied Molecular Orbital energies ranging from -6.2 to -6.8 eV, while Lowest Unoccupied Molecular Orbital energies span -1.8 to -2.5 eV [11] [12]. The resulting HOMO-LUMO energy gap of 3.8 to 4.5 eV indicates moderate chemical reactivity and electronic stability [11]. Enhanced basis sets including B3LYP/6-31G* and B3LYP/6-31+G provide refined electronic properties with HOMO-LUMO gaps of 3.7-4.6 eV and 3.6-4.7 eV respectively [9] [10].
Hybrid functionals such as M06-2X/6-31G* demonstrate improved accuracy for describing non-covalent interactions, yielding HOMO energies of -6.5 to -7.2 eV and LUMO energies of -2.0 to -2.8 eV [11]. The corresponding energy gap increases to 4.0-4.8 eV, reflecting enhanced exchange correlation treatment [12]. Dispersion-corrected methods including ωB97X-D/aug-cc-pVTZ provide superior description of intermolecular interactions with HOMO-LUMO gaps of 4.2-5.0 eV [13].
High-accuracy CCSD(T)/cc-pVTZ calculations establish benchmark electronic properties with HOMO energies of -7.0 to -7.8 eV and LUMO energies of -2.5 to -3.2 eV [10]. The resulting energy gap of 4.5-5.3 eV represents the most reliable estimate of electronic excitation energies and chemical reactivity parameters [13].
Natural Bond Orbital analysis reveals significant charge transfer interactions within the molecular framework. The sulfonamide sulfur center exhibits partial positive charge due to electron withdrawal by oxygen atoms, while the nitrogen center maintains nucleophilic character through lone pair electrons [14]. The benzoxazole ring system demonstrates extensive π-electron delocalization, contributing to molecular stability and planarity [15].
Time-Dependent Density Functional Theory calculations predict electronic absorption spectra with characteristic π-π* transitions occurring at wavelengths between 180-400 nm [11] [12]. The lowest energy electronic transition corresponds to HOMO to LUMO excitation, involving electron density redistribution from the benzoxazole ring to the sulfonamide functionality [15]. Higher energy transitions reflect contributions from deeper occupied orbitals and correlate with experimental ultraviolet-visible absorption measurements [12].
The supramolecular organization of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide involves complex hydrogen bonding networks that govern crystal packing and intermolecular interactions. The sulfonamide functionality serves as both hydrogen bond donor and acceptor, creating extensive three-dimensional networks throughout the crystalline structure [7] [8].
Primary hydrogen bonding interactions involve nitrogen-hydrogen donors from the sulfonamide group forming strong contacts with sulfur-oxygen acceptors. These interactions exhibit distances of 1.75-2.43 Å and bond angles of 154-177°, characteristic of classical hydrogen bonding [7] [8]. The amino protons demonstrate preferential hydrogen bonding to sulfonyl oxygen atoms, forming dominant chain motifs with eight-atom repeat units that extend throughout the crystal structure [8].
Secondary hydrogen bonding involves carbon-hydrogen donors from the benzoxazole ring system interacting with nitrogen acceptors. These weaker interactions span distances of 2.08-2.96 Å with bond angles between 145-165°, contributing to overall crystal stability [16] [17]. The chloromethyl substituent participates in additional carbon-hydrogen to oxygen contacts ranging from 2.26-2.73 Å, though these represent relatively weak intermolecular forces [5].
Aromatic π-π stacking interactions complement hydrogen bonding networks by providing additional stabilization between parallel benzoxazole ring systems. Centroid-to-centroid separations range from 3.58-4.08 Å with ring offset distances of 0.44-0.72 Å, indicating moderate stacking interactions [5] [17]. These arrangements create herringbone-type packing motifs commonly observed in planar aromatic heterocycles [3].
Halogen bonding involving the chloromethyl substituent represents an additional supramolecular interaction mode. Carbon-chlorine to π-electron contacts occur at distances of 3.34-3.38 Å with bond angles of 155-178°, suggesting weak but geometrically directed interactions [18]. The chlorine atom's σ-hole opposite to the carbon bond forms electrostatic contacts with electron-rich aromatic systems [18].
Sulfur-oxygen to π-electron interactions provide further stabilization through chalcogen bonding mechanisms. These contacts span distances of 3.20-3.60 Å and involve interaction between the electron-deficient sulfur center and electron-rich aromatic π-systems [19]. Such interactions represent emerging recognition of sulfur's capacity for non-covalent bonding beyond classical hydrogen bonding paradigms [19].
The combination of multiple intermolecular interaction types creates a robust supramolecular architecture that maximizes crystal packing efficiency and structural stability. The hierarchical organization proceeds from strong nitrogen-hydrogen to oxygen hydrogen bonds forming primary chain motifs, with secondary interactions including π-π stacking, halogen bonding, and chalcogen contacts providing three-dimensional network consolidation [7] [8] [17].
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide employs o-aminophenol as the fundamental starting material, utilizing various synthetic methodologies that have been extensively developed and optimized. The most prominent approaches involve cyclization reactions where the amino and hydroxyl groups of o-aminophenol participate in heterocycle formation through different mechanistic pathways [1] [2].
The traditional method involves condensation of o-aminophenol with carboxylic acid derivatives under acidic conditions. This approach typically employs polyphosphoric acid as both solvent and catalyst, achieving cyclization at elevated temperatures (180-200°C) for extended periods [3]. While effective, this method suffers from harsh reaction conditions and limited functional group tolerance.
Recent developments have introduced sophisticated catalytic systems that significantly improve reaction efficiency and selectivity. The manganese-terephthalic acid metal-organic framework (Mn-TPA MOF) represents a breakthrough in benzoxazole synthesis, demonstrating exceptional catalytic performance with turnover numbers reaching 9990 and turnover frequencies of 333 min⁻¹ [4] [5]. This heterogeneous catalyst facilitates the reaction between o-aminophenol and aromatic aldehydes under optimized conditions, achieving conversions up to 99.9% while maintaining excellent recyclability for up to 30 cycles without structural degradation.
The sulfur-promoted synthesis methodology offers an environmentally benign alternative to traditional oxidative approaches. This method utilizes elemental sulfur as an oxidant in the presence of sodium sulfide pentahydrate (Na₂S·5H₂O) as catalyst and dimethyl sulfoxide as additive at 70°C [1]. The protocol demonstrates good functional group tolerance and can accommodate both aromatic and aliphatic aldehydes, yielding products in moderate to good yields (40-78%) while avoiding the safety concerns associated with gaseous oxygen oxidants.
Iron-catalyzed synthesis has emerged as a cost-effective and environmentally sustainable approach. The method employs iron catalysts under oxidative conditions, promoting the coupling of o-aminophenol with aldehydes through a mechanism involving initial imine formation followed by intramolecular cyclization and aromatization [2]. This approach typically achieves yields ranging from 60-85% and demonstrates good tolerance for various substituents on both the aminophenol and aldehyde components.
The introduction of chloromethyl functionality at the 2-position of benzoxazole represents a critical step in the synthesis pathway, requiring careful selection of reagents and conditions to achieve high selectivity and yield [6] [7].
The most widely employed strategy involves direct reaction of aminophenol derivatives with chloroacetyl chloride under basic conditions. This method typically utilizes triethylamine as base in xylene solvent, with the reaction conducted under reflux conditions for 3 hours [6]. The process achieves excellent yields (88%) and demonstrates high selectivity for the desired 2-chloromethyl substitution pattern. The mechanism proceeds through initial acylation of the amino group, followed by intramolecular cyclization with concomitant elimination to form the benzoxazole ring with the chloromethyl substituent intact.
Continuous flow processes have been developed to enhance the precision and scalability of chloromethylation reactions [8]. These methods employ in-line electrophilic quench strategies with precise temperature control, minimizing side reactions and byproduct formation. The flow approach achieves yields of 86% while enabling continuous operation and consistent product quality. The technology allows for immediate in-line quench of unstable intermediates, thereby reducing the formation of undesired byproducts.
Chloromethyl methyl ether represents an alternative chloromethylating agent, particularly when employed with Lewis acid catalysts. This method typically achieves yields of 60-70% under mild conditions but requires careful handling due to the carcinogenic nature of the reagent . The selectivity is position-dependent and may require optimization for specific substrates.
Direct chlorination of pre-formed benzoxazole derivatives offers another pathway, utilizing various chlorinating agents under acidic catalysis. This approach demonstrates variable selectivity (65-85% yields) depending on the specific chlorinating system employed [10]. The method can provide access to both mono- and dichlorinated products, with selectivity controlled through reagent stoichiometry and reaction conditions.
The incorporation of sulfonamide functionality at the 5-position requires sophisticated synthetic strategies that can accommodate the electronic and steric demands of the benzoxazole core [11] [12].
The most straightforward approach involves sequential treatment with chlorosulfonic acid followed by amine coupling. The process begins with sulfonation of the benzoxazole core using chlorosulfonic acid at low temperatures (0-5°C) to generate the corresponding sulfonyl chloride intermediate [13]. This intermediate is subsequently treated with appropriate amines in the presence of base (typically pyridine) to afford the desired sulfonamide products in yields ranging from 75-85%. The method demonstrates good scope for various amine nucleophiles and provides access to diverse sulfonamide derivatives.
Complex multistep approaches have been developed to achieve regioselective sulfonamide introduction. These methods typically involve initial formation of the benzoxazole core, followed by selective functionalization at the 5-position through electrophilic aromatic substitution [11]. The sequential approach allows for precise control of substitution patterns but may require multiple purification steps, impacting overall efficiency.
Advanced synthetic methodologies employ one-pot multicomponent reactions to construct benzoxazole sulfonamides directly from simple starting materials. These approaches utilize combinations of aminophenols, aldehydes, and sulfonamide precursors under catalytic conditions [14]. The method employs potassium carbonate as base in aqueous ethanol, achieving yields of 70-85% while minimizing the number of synthetic operations required.
A green chemistry approach utilizes iron(III)-montmorillonite as a heterogeneous catalyst for the formation of benzoxazole sulfonamide derivatives [11]. This method employs a three-component reaction involving acetophenones, aldehydes, and 2-sulfanyl-1,3-benzoxazole-5-sulfonamide in ethanol at 80°C. The process achieves yields of 73% and demonstrates the recyclability of the clay-based catalyst, making it attractive for sustainable synthesis applications.
Sophisticated domino reactions have been developed that enable the formation of benzoxazole sulfonamides through annulation-induced in situ generation of reactive intermediates [15]. These methods utilize 2-(5-iodo-1,2,3-triazolyl)phenols as precursors, which undergo metal-free denitrogenative transformation in the presence of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) and amines. The protocol demonstrates broad substrate scope and achieves good yields (65-80%) while employing operationally simple conditions.
The purification and isolation of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide requires careful selection of techniques that preserve product integrity while achieving high purity standards [16] [17].
Silica gel column chromatography represents the most versatile purification technique, employing gradient elution with petroleum ether and ethyl acetate mixtures [17]. The typical gradient ranges from 200:1 to 50:1 (petroleum ether:ethyl acetate), with specific ratios optimized for individual compounds based on their polarity. This technique consistently achieves purities of 95-99% with recovery rates of 80-95%, making it suitable for both analytical and preparative scale separations.
Recrystallization provides an effective method for final product purification, with solvent selection critical for achieving optimal results [18]. Ethanol serves as the primary recrystallization solvent for most benzoxazole derivatives, though mixed solvent systems (acetone-acetonitrile, ethanol-water) may be employed for specific compounds [16]. The technique typically achieves purities of 90-98% with recovery rates of 70-90%, offering a cost-effective approach for large-scale purification.
For applications requiring exceptional purity or chiral separation, preparative HPLC using reverse-phase C18 columns provides superior resolution [19]. The mobile phase typically consists of acetonitrile-water mixtures with phosphoric acid modifier, though formic acid substitution is required for mass spectrometry applications. This technique achieves purities exceeding 99% but with lower recovery rates (60-85%) due to the analytical nature of the separation.
Integration of purification steps within continuous flow processes offers significant advantages for manufacturing applications [20]. In-line separation and purification can be achieved through automated extraction and crystallization protocols, maintaining product quality while enabling continuous operation. These methods achieve purities of 95-99% with excellent recovery rates (85-95%), making them particularly attractive for industrial implementation.
Systematic optimization of reaction parameters significantly impacts overall synthetic efficiency. Temperature optimization studies demonstrate optimal yields at 130°C for aldehyde condensation reactions, with reaction times of 15-20 minutes providing the best balance between conversion and selectivity [21]. Catalyst loading optimization reveals that 1 mol% catalyst concentration typically provides optimal performance for most heterogeneous systems, while higher loadings may lead to increased side reactions.
Solvent selection profoundly influences reaction outcomes, with polar protic solvents generally favoring benzoxazole formation through hydrogen bonding interactions that stabilize transition states [22]. Ethanol emerges as the preferred solvent for most applications, providing optimal solvation properties while maintaining environmental acceptability.
Microwave irradiation has proven effective for accelerating benzoxazole formation reactions, reducing reaction times from several hours to 15-30 minutes while maintaining or improving yields [21]. The technique enables rapid heating to optimal temperatures while providing uniform energy distribution throughout the reaction mixture.